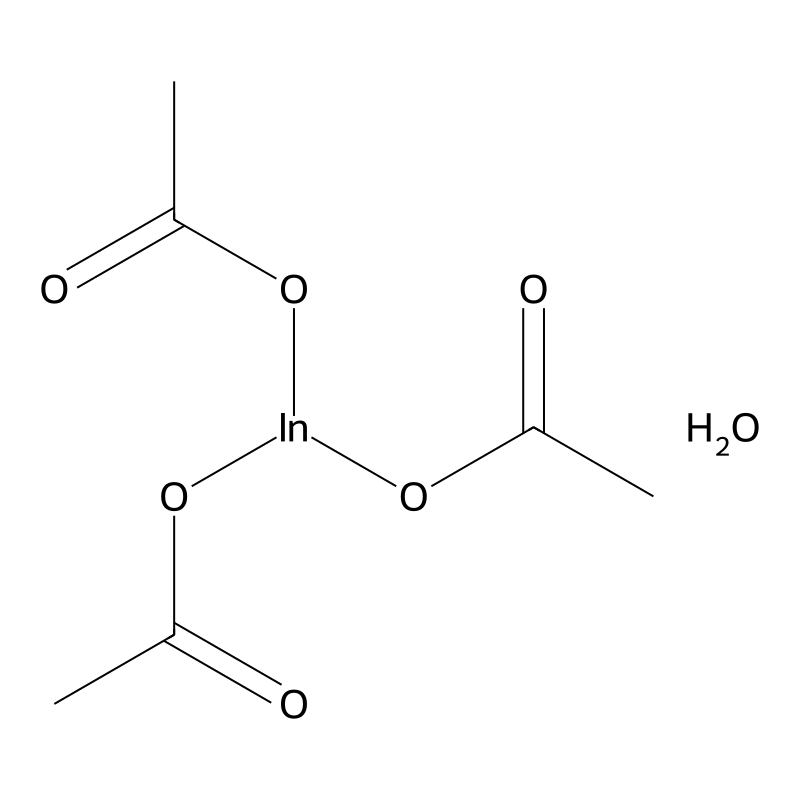

Indium(III) acetate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Semiconductor Materials:

Indium(III) acetate hydrate exhibits photoconductive properties, meaning its conductivity changes upon exposure to light []. This characteristic makes it a candidate material for the development of photodetectors and X-ray detectors. Research is ongoing to explore its potential for creating more efficient and sensitive devices in these areas [].

Precursor for Indium-Based Materials:

Indium(III) acetate hydrate can be used as a precursor for synthesizing other indium-based materials with valuable properties. Through various techniques like thermal decomposition or chemical vapor deposition, indium(III) acetate hydrate can be converted into indium oxide thin films or other indium compounds used in research on transistors, solar cells, and transparent conductive coatings [, ].

Indium(III) acetate hydrate is a chemical compound with the formula , where represents the number of water molecules associated with the indium acetate. This compound appears as a white crystalline solid that is soluble in water and exhibits a range of interesting properties due to its indium content. The compound is primarily known for its role as a catalyst in various organic synthesis reactions, leveraging the Lewis acidic nature of indium(III) ions to activate substrates involved in chemical transformations .

- Friedel-Crafts acylation: A reaction that introduces acyl groups into aromatic compounds.

- Hydroamination: The addition of amines to alkenes or alkynes.

- Aldol condensation: A reaction forming β-hydroxy carbonyl compounds.

- Asymmetric alkylations: Enabling the introduction of chiral centers in organic molecules .

The unique coordination environment of indium(III) complexes allows them to facilitate various bond formations, including carbon-carbon and carbon-oxygen bonds, which are crucial in synthesizing carboxylic acids and esters .

Indium(III) acetate hydrate can be synthesized through several methods:

- Direct Reaction: Indium metal can react with acetic acid to form indium(III) acetate directly.

- Precipitation Method: Mixing solutions of indium chloride with sodium acetate leads to the precipitation of indium(III) acetate, which can then be hydrated by adding water .

- Hydrothermal Synthesis: This method involves heating a mixture of indium salts and acetic acid under controlled temperature and pressure conditions to promote crystallization .

Indium(III) acetate hydrate has several applications across various fields:

- Catalyst in Organic Synthesis: Its primary use is as a catalyst in organic reactions, enhancing reaction rates and selectivity.

- Material Science: It is used in the preparation of thin films of indium oxide for applications in electronics and optics.

- Chemical Precursor: Serves as a precursor for other indium compounds utilized in different chemical processes .

Interaction studies involving indium(III) acetate hydrate primarily focus on its catalytic behavior and coordination chemistry. Research indicates that the presence of various ligands can significantly influence its reactivity and selectivity in catalyzed reactions. The Lewis acidity of indium(III) ions allows them to interact effectively with electron-rich substrates, facilitating diverse transformations .

Indium(III) acetate hydrate shares similarities with several other indium-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Properties | Unique Features |

|---|---|---|---|

| Indium(III) chloride | Lewis acidic catalyst; soluble in water | More reactive than indium acetates; used in different reactions | |

| Indium(III) oxide | Semiconductor properties; used in electronics | Stable at high temperatures; forms thin films | |

| Indium(III) triflate | Strong Lewis acid; used in organic synthesis | Highly reactive; facilitates complex transformations | |

| Indium(III) bromide | Similar reactivity to chloride; less common | Used less frequently than chloride or acetate |

Indium(III) acetate hydrate is unique due to its effectiveness as a catalyst in organic reactions while being less reactive compared to other halides like indium(III) chloride or bromide. Its ability to form stable complexes with various substrates makes it particularly valuable in synthetic chemistry .

Photovoltaic Device Component Fabrication

Indium(III) acetate hydrate has emerged as a critical precursor material in the fabrication of photovoltaic device components, particularly in the synthesis of electron transport layers and interconnect materials for high-efficiency solar cells [1] [2]. The compound serves as a fundamental building block for creating indium sulfide thin films through chemical spray pyrolysis techniques, where it acts as the primary indium source for electron transport layer formation in perovskite solar cell architectures [2].

Research investigations have demonstrated that indium(III) acetate hydrate-derived indium sulfide films exhibit exceptional electron transport properties when integrated into perovskite solar cell structures [1]. The spray pyrolysis deposition process utilizing indium(III) acetate as the precursor enables the formation of highly crystalline indium sulfide layers with optimized band gap energies ranging from 2.0 to 2.3 electron volts, making them ideally suited for electron transport applications in photovoltaic devices [3].

The optimization of synthesis parameters for photovoltaic applications has revealed critical relationships between precursor concentration, substrate temperature, and resulting film properties [4] [5]. Studies have established that indium acetate concentrations of 0.1 molar provide optimal film growth characteristics when combined with substrate temperatures of 400 degrees Celsius during spray pyrolysis deposition [5]. These conditions yield indium oxide films with resistivity values of 24 ohm-centimeters and demonstrate superior electrical conductivity compared to films prepared under alternative synthesis conditions [5].

Table 3.1: Optimization Parameters for Indium(III) Acetate Hydrate in Photovoltaic Device Fabrication

| Parameter | Optimal Value | Film Resistivity (Ω·cm) | Application |

|---|---|---|---|

| Precursor Concentration | 0.1 M | 24 | Spray pyrolysis [5] |

| Substrate Temperature | 400°C | - | Film deposition [5] |

| Solution Volume | 6 mL | - | Precursor optimization [5] |

| Film Thickness | 0.370 μm | - | Layer formation [5] |

The development of fully solution-processed inorganic nanocrystal photovoltaic devices has incorporated indium(III) acetate as a fundamental precursor for transparent conductive electrode formation [6]. These solution-based approaches enable the fabrication of complete photovoltaic device stacks through sequential deposition of nanocrystal inks, where indium acetate-derived transparent conductive layers provide essential electrical contact functionality while maintaining optical transparency across the visible spectrum [6].

Transparent Conducting Oxide Layer Deposition

Indium(III) acetate hydrate functions as a primary precursor for the deposition of transparent conducting oxide layers, particularly in the formation of indium oxide and indium tin oxide films through various solution-based techniques [7] [8]. The compound enables the synthesis of highly transparent and electrically conductive thin films that exhibit transmittance values exceeding 80 percent across the visible light spectrum while maintaining low electrical resistivity [7] [9].

The spray pyrolysis technique utilizing indium(III) acetate as the precursor has been extensively optimized for transparent conducting oxide film formation [7] [9]. Research findings indicate that substrate temperatures of 380 degrees Celsius provide optimal conditions for achieving transparent conducting oxide films with resistivity values of 1.28 × 10⁻³ ohm-centimeters and optical transmittance of 88 percent at 500 nanometers wavelength [9]. The resulting films demonstrate preferential crystalline orientation along the (222) plane with cubic crystal structure, contributing to their superior electrical and optical properties [9].

Advanced processing techniques have demonstrated the capability to achieve indium oxide films with exceptional electrical mobility values ranging from 30.0 to 42.6 square centimeters per volt-second through optimized spray pyrolysis conditions [9]. These high mobility values result from reduced grain boundary scattering effects achieved through controlled crystalline growth processes during film formation [9].

Table 3.2: Transparent Conducting Oxide Properties from Indium(III) Acetate Hydrate

| Deposition Temperature (°C) | Resistivity (Ω·cm) | Transmittance (%) | Hall Mobility (cm²/V·s) | Band Gap (eV) |

|---|---|---|---|---|

| 300 | - | 68.4 | - | 3.60 [9] |

| 340 | - | 78.5 | - | 3.64 [9] |

| 380 | 1.28×10⁻³ | 87.7 | 30.0-42.6 | 3.71 [9] |

| 420 | - | 67.0 | - | 3.70 [9] |

| 460 | - | 65.6 | - | 3.72 [9] |

The development of multilayer transparent conducting oxide structures incorporating indium acetate-derived layers has shown remarkable improvements in electrical performance [10]. Indium oxide/silver/indium oxide multilayer configurations demonstrate sheet resistance values as low as 52 ohms per square while maintaining average transmittance of 93.85 percent, representing significant performance enhancements compared to single-layer transparent conducting oxide films [10].

Recent advances in hybrid deposition technologies have enabled the fabrication of high-performance indium tungsten oxide films using indium acetate precursors combined with plasma-enhanced deposition techniques [11]. These hybrid approaches achieve resistivity values of 3.21 × 10⁻⁴ ohm-centimeters with carrier mobility of 41 square centimeters per volt-second, demonstrating the potential for enhanced transparent conducting oxide performance through advanced processing methodologies [11].

Catalytic Surface Engineering for Energy Conversion

Indium(III) acetate hydrate serves as a crucial precursor for engineering catalytic surfaces in energy conversion applications, particularly in the development of heterogeneous catalysts for sustainable chemical transformations [12] [13]. The compound enables the formation of indium-based catalytic sites that demonstrate exceptional activity for dehydrogenative coupling reactions and electrochemical carbon dioxide reduction processes [12] [13].

Research investigations have established that indium acetate-derived catalysts exhibit remarkable performance in the dehydrogenative coupling of ethanol to ethyl acetate, achieving selectivity values of 90.1 percent at 46.2 percent ethanol conversion under optimized reaction conditions [12]. The active catalytic sites are identified as nickel-indium alloy phases, specifically Ni₄In alloys, which demonstrate superior stability and selectivity compared to conventional copper-chromium based catalysts [12].

The optimization of catalytic performance has revealed that indium acetate incorporation into nickel-based catalyst systems significantly enhances ethyl acetate productivity, achieving values exceeding 1.1 grams of ethyl acetate per gram of catalyst per hour [12]. This performance represents one of the highest reported productivities for ethanol dehydrogenative coupling reactions, demonstrating the exceptional catalytic properties imparted by indium acetate-derived active sites [12].

Table 3.3: Catalytic Performance of Indium(III) Acetate-Derived Catalysts

| Catalyst System | Ethanol Conversion (%) | Ethyl Acetate Selectivity (%) | Productivity (g/g·h) | Operation Time (h) |

|---|---|---|---|---|

| Ni₀.₁Zn₀.₇Al₀.₃InOₓ | 46.2 | 90.1 | >1.1 | 370 [12] |

| Conventional CuCr | - | Lower | Lower | - [12] |

Electrochemical applications of indium acetate-derived catalysts have demonstrated significant potential for carbon dioxide reduction reactions [13]. Indium-based catalytic systems show high selectivity for formate production with Faradaic efficiencies exceeding 85 percent across wide current density ranges from 25 to 100 milliamperes per square centimeter [13]. The surface engineering of these catalysts through controlled indium incorporation enables the modulation of electronic properties and active site density for enhanced electrochemical performance [13].

The development of supported indium catalysts using indium acetate precursors has enabled the creation of highly dispersed catalytic sites for various energy conversion processes [14]. These supported systems demonstrate improved thermal stability and resistance to deactivation compared to unsupported catalysts, making them suitable for industrial-scale energy conversion applications [14].

Quantum Dot Synthesis and Surface Functionalization

Indium(III) acetate hydrate plays a fundamental role in the synthesis and surface functionalization of quantum dots, particularly in the formation of indium phosphide and indium arsenide nanocrystals for advanced optoelectronic applications [15] [16]. The compound serves as a highly reactive indium precursor that enables precise control over quantum dot size, morphology, and optical properties through carefully optimized synthesis protocols [15] [16].

The synthesis of indium phosphide quantum dots using indium acetate precursors has achieved remarkable photoluminescence quantum yields reaching 93 percent for core-only structures through heat-up synthesis methods [16]. These exceptional quantum yields are achieved through surface passivation treatments using indium fluoride, which effectively removes surface defects while maintaining particle morphology and preventing material loss through etching processes [16].

Advanced synthesis techniques utilizing indium acetate have enabled the fabrication of ultra-large indium arsenide quantum dots with average sizes up to 40.5 nanometers and optical activity extending beyond 2600 nanometers wavelength [17]. The seeded growth approach using indium acetate-derived cluster precursors allows for precise size control through stepwise injection protocols combined with annealing treatments at 300 degrees Celsius [17].

Table 3.4: Quantum Dot Synthesis Parameters Using Indium(III) Acetate Hydrate

| Quantum Dot Type | Synthesis Method | Quantum Yield (%) | Size Range (nm) | Emission Wavelength (nm) |

|---|---|---|---|---|

| InP Core-only | Heat-up | 93 | - | - [16] |

| InP Core-only | Hot-injection | 71 | - | - [16] |

| InAs Ultra-large | Seeded growth | - | Up to 40.5 | >2600 [17] |

| InAs/InP/ZnSe/ZnS | Multi-shell | 39 | - | 1260 [18] |

Surface functionalization strategies employing indium acetate have demonstrated the ability to control quantum dot facet populations and morphology through ligand-mediated growth processes [18]. The choice of capping ligands in combination with indium acetate precursors significantly influences the exposed crystal facets, with dioctylamine promoting nonpolar (110) facets and oleic acid favoring polar (111) crystalline planes [18]. These surface modifications directly impact photoluminescence quantum yields, with dioctylamine-capped quantum dots achieving 39 percent efficiency at 1260 nanometers emission wavelength [18].

The development of core-shell quantum dot architectures using indium acetate precursors has enabled the synthesis of indium arsenide/indium zinc phosphide/zinc selenide/zinc sulfide structures with significantly enhanced photoluminescence properties [18]. These multi-shell configurations effectively minimize interfacial defects and achieve photoluminescence quantum yields of 7.3 percent at 1420 nanometers, representing among the highest reported efficiencies in the shortwave infrared spectral region [18].